A Predictive Framework for the Isolation and Characterization of 5-Dehydroxyparatocarpin K and Related Prenylated Flavonoids from Putative Natural Sources
A Predictive Framework for the Isolation and Characterization of 5-Dehydroxyparatocarpin K and Related Prenylated Flavonoids from Putative Natural Sources
An In-depth Technical Guide for the Scientific Professional
Disclaimer: A thorough review of indexed scientific literature reveals no direct publications detailing the isolation or natural sources of a compound specifically named "5-Dehydroxyparatocarpin K." This suggests the compound may be novel, exceptionally rare, or documented under an alternative nomenclature. The name, however, implies a structural relationship to the "paratocarpin" class of molecules, which are prenylated flavonoids. This guide is therefore structured as a predictive, first-principles-based protocol, leveraging established methodologies for the isolation of structurally similar compounds from their most probable botanical origins: the genera Paratocarpus and Artocarpus of the Moraceae family. This document serves as a robust technical blueprint for researchers aiming to isolate and identify such target molecules.
Part 1: Phytochemical Context and Probable Natural Sources
The Genera Paratocarpus and Artocarpus: A Reservoir of Phenolic Bioactives
The Moraceae family, particularly the genera Artocarpus and the closely related Paratocarpus, are well-documented sources of a rich diversity of phenolic compounds.[1][2] These plants have long been utilized in traditional medicine, and modern phytochemical investigations have confirmed their value as sources of bioactive molecules.[3][4] While the genus Paratocarpus is less extensively studied, the phytochemical profile of Artocarpus provides a strong and predictive model for the types of compounds likely to be present.
The chemical landscape of these genera is dominated by:
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Prenylated Flavonoids: This is the most characteristic class of compounds. The basic flavonoid skeleton is decorated with one or more isoprenoid (prenyl, geranyl, etc.) side chains, which significantly modifies their biological activity and lipophilicity. Compounds like Artonin J and Artonin E have been successfully isolated from Artocarpus hirsutus.
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Chalcones and Dihydrochalcones: These are biosynthetic precursors to flavonoids and are often found alongside them. A novel dihydrochalcone was recently isolated from Artocarpus lowii.[5][6]
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Stilbenoids and Arylbenzofurons: These phenolic compounds are also frequently reported and contribute to the overall bioactivity of the plant extracts.[2][3]
Given its name, 5-Dehydroxyparatocarpin K is almost certainly a prenylated flavonoid. The isolation strategy must therefore be tailored to the physicochemical properties of this compound class.
Selecting and Preparing Plant Material
The concentration of secondary metabolites can vary significantly between different parts of the plant. For prenylated flavonoids in Artocarpus and related species, the heartwood, root bark, and stem bark are typically the most concentrated sources.[7]
Protocol for Material Preparation:
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Authentication: Botanical identification of the plant material by a qualified taxonomist is a critical first step to ensure reproducibility and accuracy.
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Drying: The collected plant material should be air-dried in the shade or in a ventilated oven at a low temperature (40-50°C) to prevent the degradation of thermolabile compounds.
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Grinding: The dried material must be ground into a coarse powder (typically 20-40 mesh) to increase the surface area available for solvent extraction, thereby enhancing extraction efficiency.
Part 2: A Step-by-Step Guide to Isolation and Purification
The following protocol is a multi-stage, systematic workflow designed to isolate a target prenylated flavonoid from a complex plant matrix. Each stage is designed to purify the sample by removing classes of interfering compounds, progressively enriching the target molecule for final purification.
Stage 1: Comprehensive Extraction
The objective of this stage is to efficiently extract the broadest possible range of secondary metabolites, including the target compound, from the prepared plant powder. This is typically achieved through sequential extraction with solvents of increasing polarity.
Rationale for Solvent Choice: A sequential extraction first uses a non-polar solvent to remove lipids, waxes, and chlorophyll (which can interfere with subsequent chromatography) before employing more polar solvents to extract the desired phenolic compounds.
| Solvent | Polarity Index | Target Compound Classes | Rationale |
| n-Hexane | 0.1 | Lipids, Waxes, Sterols, Chlorophyll | Defatting the matrix; removal of non-polar interferents. |
| Acetone | 5.1 | Flavonoids, Chalcones, Xanthones | Excellent solvent for a wide range of phenolic compounds. |
| Ethyl Acetate | 4.4 | Flavonoid Aglycones, Phenolic Acids | Selectively extracts medium-polarity compounds. |
| Methanol/Ethanol | 5.1 / 4.3 | Flavonoid Glycosides, Tannins | Extracts highly polar compounds.[8] |
Recommended Protocol: Ultrasonic-Assisted Sequential Extraction Ultrasonic-Assisted Extraction (UAE) is preferred over simple maceration or Soxhlet extraction due to its higher efficiency, reduced solvent consumption, and lower operating temperatures, which minimizes compound degradation.[9]
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Macerate 1 kg of dried plant powder in 5 L of n-hexane.
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Place the suspension in an ultrasonic bath and sonicate at 40 kHz for 60 minutes at room temperature.
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Filter the mixture and collect the hexane extract. Repeat this process two more times. Combine the hexane extracts.
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Air-dry the plant residue completely to remove residual hexane.
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Repeat steps 1-3 sequentially on the plant residue using acetone, followed by methanol.
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Evaporate the solvents from the acetone and methanol extracts in vacuo using a rotary evaporator to yield the respective crude extracts. The acetone extract is often the most enriched in prenylated flavonoids.
Stage 2: Solvent Partitioning (Liquid-Liquid Extraction)
The crude acetone (or methanol) extract is still a complex mixture. Liquid-Liquid Extraction (LLE) is a crucial step to fractionate the extract based on the differential polarity and acid-base properties of its components.[10]
Protocol for Fractionation:
-
Suspend the crude acetone extract (e.g., 100 g) in 1 L of a water-methanol mixture (9:1 v/v).
-
Transfer the suspension to a large separatory funnel.
-
Extract this aqueous suspension sequentially with an equal volume of dichloromethane (DCM), followed by ethyl acetate (EtOAc), and finally n-butanol (n-BuOH). Perform each solvent extraction three times.
-
Combine the respective solvent layers (DCM, EtOAc, n-BuOH) and the final aqueous layer.
-
Evaporate each fraction to dryness in vacuo.
Expert Insight: The ethyl acetate fraction is typically the most promising for isolating prenylated flavonoid aglycones due to their intermediate polarity. The target, 5-Dehydroxyparatocarpin K, is highly likely to be concentrated in this fraction.
Caption: General workflow for extraction and fractionation.
Stage 3: Multi-Step Chromatographic Purification
This stage involves a cascade of chromatographic techniques to isolate the target compound to >95% purity.
Step 3.1: Silica Gel Column Chromatography (CC) This is the workhorse of natural product isolation, separating compounds based on their polarity.
-
Protocol:
-
Pack a glass column with silica gel (70-230 mesh) slurried in hexane.
-
Adsorb the dried ethyl acetate fraction (e.g., 20 g) onto a small amount of silica gel and load it carefully onto the top of the column.
-
Elute the column with a solvent gradient of increasing polarity. A typical gradient would start with 100% hexane, gradually introducing ethyl acetate (e.g., 95:5, 90:10, ... 0:100), followed by a gradient of ethyl acetate into methanol.
-
Collect fractions (e.g., 250 mL each) and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions that show similar TLC profiles.
-
Step 3.2: Size Exclusion Chromatography (Sephadex LH-20) This technique is excellent for cleaning up fractions from the silica gel column. It separates smaller molecules from larger ones and can also separate compounds based on their aromaticity.
-
Protocol:
-
Pack a column with Sephadex LH-20 resin swelled in 100% methanol.
-
Dissolve the combined, enriched fraction from the silica gel column in a minimal amount of methanol.
-
Load the sample and elute isocratically with 100% methanol.
-
Collect fractions and monitor by TLC or HPLC. This step is highly effective at removing residual tannins and polymeric material.
-
Step 3.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) This is the final polishing step to achieve high purity.
-
Protocol:
-
Use a reverse-phase C18 column.
-
Dissolve the purified fraction from the Sephadex column in methanol.
-
Elute with a gradient of water (A) and methanol or acetonitrile (B). Both mobile phases should be modified with 0.1% formic acid to ensure sharp peaks for phenolic compounds.
-
A typical gradient might be: 5% B to 60% B over 40 minutes.
-
Monitor the elution with a UV detector (phenolics typically have strong absorbance at 254 nm and 280 nm) and collect the peak corresponding to the target compound.
-
Evaporate the solvent to yield the pure isolated compound.
-
Caption: Multi-step chromatographic purification cascade.
Stage 4: Structural Elucidation
Once a pure compound is isolated, its chemical structure must be determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-ESI-MS) provides the exact mass of the molecule, allowing for the determination of its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure determination.
-
¹H NMR: Identifies the number and types of protons (hydrogens) in the molecule.
-
¹³C NMR: Identifies the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal how the atoms are connected. For example, HMBC (Heteronuclear Multiple Bond Correlation) is crucial for determining the placement of prenyl groups on the flavonoid skeleton.
-
-
UV-Vis and IR Spectroscopy: Provide complementary information about the chromophore system (UV-Vis) and functional groups (IR) present in the molecule.[11]
By comparing the obtained spectroscopic data with that of known "paratocarpin" or "artocarpin" analogues from the literature, the structure of 5-Dehydroxyparatocarpin K can be definitively confirmed.[5][7]
References
-
Abdullah, S. A., Jamil, S., Basar, N., & Lathiff, A. S. M. (2016). Flavonoids from the leaves and heartwoods of Artocarpus lowii King and their bioactivities. Natural Product Research. [Link]
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Jamil, S., et al. (2014). Flavonoids from Artocarpus anisophyllus and their bioactivities. PubMed. [Link]
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Kostić, D. A., et al. (2016). Procedure of isolating phenolic compounds from the root bark of Morus nigra. ResearchGate. [Link]
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Sripathi, S. K., & Reneela, P. (2025). Isolation and characterization of two prenylated flavonoids from the stem bark of Artocarpus hirsutus Lam. Indian Journal of Natural Products and Resources. [Link]
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Abdullah, S. A., et al. (2016). Flavonoids from the leaves and heartwoods of Artocarpus lowii King and their bioactivities. ResearchGate. [Link]
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Wang, Y., et al. (2017). Flavonoids from the roots of Artocarpus heterophyllus. Fitoterapia. [Link]
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Kostić, E., & Arsić, B. (2019). Optimization of the Solid-Liquid Extraction Process of Phenolic Compounds from Mulberry Fruit. Journal of the Serbian Chemical Society. [Link]
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Luthria, D. L. (2008). Phenolic Acids Profiling and Antioxidant Potential of Mulberry (Morus laevigata W., Morus nigra L., Morus alba L.) Leaves and Fruits Grown in Pakistan. Polish Journal of Food and Nutrition Sciences. [Link]
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Santos-Buelga, C., et al. (2012). Extraction and isolation of phenolic compounds. Methods in Molecular Biology. [Link]
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Lee, J.-H., et al. (2012). Growth inhibitory effect of paratocarpin E, a prenylated chalcone isolated from Euphorbia humifusa Wild., by induction of autophagy and apoptosis in human breast cancer cells. PubMed. [Link]
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Hakim, E. H., et al. (2021). An Updated Review of Phytochemical Compounds and Pharmacology Activities of Artocarpus genus. Biointerface Research in Applied Chemistry. [Link]
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Chaurasia, S., & Pandey, A. (2023). Phytochemistry and Pharmacology of Genus Artocarpus: A Review on Current Status of Knowledge. Semantic Scholar. [Link]
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Jagtap, U. B., & Bapat, V. A. (2010). Artocarpus: a review of its traditional uses, phytochemistry and pharmacology. Journal of Ethnopharmacology. [Link]
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